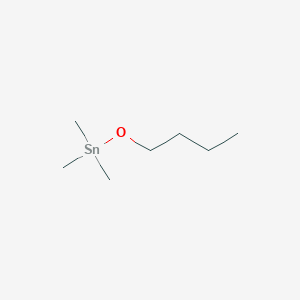
Butoxy(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(trimethyl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to a butoxy group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are useful intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(trimethyl)stannane typically involves the reaction of butyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
BuLi+Me3SnCl→BuSnMe3+LiCl
where BuLi is butyl lithium and Me is a methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Butoxy(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Scientific Research Applications
Butoxy(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry: It is used in the production of various materials, including polymers and coatings
Mechanism of Action
The mechanism of action of butoxy(trimethyl)stannane involves the formation of tin-carbon bonds, which are key intermediates in many organic reactions. The compound can act as a radical initiator, facilitating the formation of carbon-centered radicals that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butoxy(trimethyl)stannane include:
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Uniqueness
This compound is unique due to its specific combination of a butoxy group and three methyl groups bonded to a tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds, making it particularly useful in certain synthetic applications .
Properties
CAS No. |
64109-22-4 |
|---|---|
Molecular Formula |
C7H18OSn |
Molecular Weight |
236.93 g/mol |
IUPAC Name |
butoxy(trimethyl)stannane |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h2-4H2,1H3;3*1H3;/q-1;;;;+1 |
InChI Key |
VLFFYXJCTVNCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















